molecular formula C12H22ClN B1531756 4-Cyclohexylideneazepane hydrochloride CAS No. 2097968-46-0

4-Cyclohexylideneazepane hydrochloride

Cat. No. B1531756
M. Wt: 215.76 g/mol
InChI Key: CBYTWQSHDZUDPZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and its CAS registry number.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.


Scientific Research Applications

Photoresponsive Liquid Crystal Dopants

Compounds similar to 4-Cyclohexylideneazepane hydrochloride have been studied for their potential as dopants in liquid crystals. For instance, a chiral cyclohexane containing photochromic diarylethene units has shown the ability to induce stable photoswitching between nematic and cholesteric phases in liquid crystals, suggesting applications in optical devices and displays (Yamaguchi et al., 2000).

Corrosion Inhibitors and Surfactants

Another application area is in corrosion inhibition. Cyclohexane derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating the potential to protect industrial materials from corrosion. These compounds can serve both as corrosion inhibitors and surfactants, highlighting their multifunctionality in chemical processes (Ostapenko et al., 2014).

Environmental Fate and Toxicity Studies

Studies on hexachlorocyclohexane isomers, which are structurally related, have provided significant insights into their environmental fate and toxicity. Such research aids in understanding the persistence, global transport, and ecological impacts of organochlorine pesticides, which can inform regulatory policies and environmental cleanup efforts (Willett et al., 1998).

Catalysis and Organic Synthesis

Compounds with cyclohexane structures are utilized in catalysis and organic synthesis, demonstrating their importance in creating chemically active sites for specific reactions. For example, research into the regioselective dichlorocyclopropanation of vinyl cyclohexenes underlines the role these compounds can play in synthesizing complex molecules (Jayachandran & Wang, 2000).

Biomedical Applications

Further, cyclohexane derivatives have been evaluated for their biological activities, including as metabolites of cyclohexylamine in various species. Understanding the metabolic pathways and biological impacts of such compounds can contribute to drug development and toxicology (Renwick & Williams, 1972).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and store the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.


properties

IUPAC Name

4-cyclohexylideneazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYTWQSHDZUDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylideneazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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